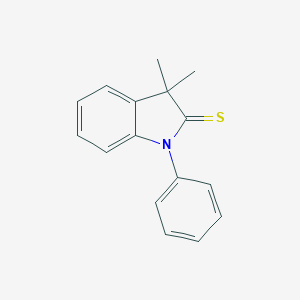

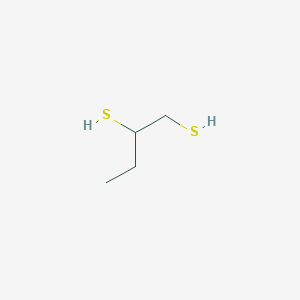

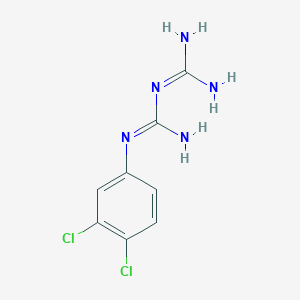

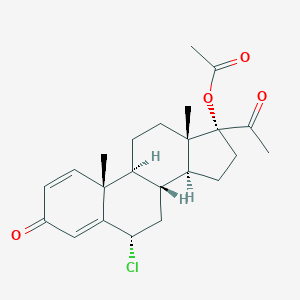

![molecular formula C9H17NO2 B095144 Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- CAS No. 15871-63-3](/img/structure/B95144.png)

Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]-, is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as piperidine and ethanone groups, which are often used in the synthesis of pharmacologically active molecules. For instance, derivatives of ethanone with piperazine and piperidine substituents have been synthesized and evaluated for their antileukemic and antipsychotic activities . These studies highlight the importance of the ethanone moiety in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including electrochemical oxidation and Michael addition reactions. In one study, electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles led to the formation of arylthiobenzazoles . Another paper describes the synthesis of novel ethanone derivatives with antileukemic activity, characterized by spectroscopic methods such as NMR, IR, and mass spectrometry . These methods are crucial for confirming the structure of synthesized compounds and their purity.

Molecular Structure Analysis

The molecular structure of compounds related to Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]-, has been studied using various techniques. X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory (DFT), have been employed to investigate the molecular structure of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone . Such studies provide detailed information on bond lengths, angles, and conformations, which are essential for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of ethanone derivatives is influenced by their functional groups and molecular structure. The electrochemical synthesis mentioned earlier demonstrates the reactivity of the p-quinone imine intermediate, which participates in Michael addition reactions . These reactions are important for constructing complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethanone derivatives are influenced by their molecular structure. Polymorphism and phase transitions have been studied in compounds such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, revealing different packing schemes and hydrogen-bonding patterns in various polymorphs . Additionally, high-performance liquid chromatography (HPLC) methods have been developed to analyze new antiallergenic agents related to ethanone, indicating the importance of analytical techniques in studying the properties of these compounds .

科学研究应用

Chemistry and Synthesis

The chemistry and synthesis pathways of related compounds to Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]-, such as hydroxycoumarins, have been extensively studied. Hydroxycoumarins, including 4-hydroxycoumarin, are significant due to their various physical, chemical, and biological properties. They are part of secondary metabolites, playing crucial roles in organic synthesis. Synthesis methods for 4-hydroxycoumarin typically start from simple phenols like 1-(2-hydroxyphenyl)ethanone, showcasing the importance of Ethanone derivatives in chemical synthesis. Acylation methods, including C-acylation and O-acylation, further demonstrate the compound's versatility in chemical reactions and potential applications in developing novel compounds with unique properties (Yoda et al., 2019).

Environmental Applications

Ethanone derivatives, due to their chemical structure, may find applications in environmental science, particularly in the degradation of organic pollutants. Enzymatic approaches using redox mediators have shown promise in enhancing the degradation efficiency of recalcitrant compounds in wastewater. These studies highlight the potential of Ethanone derivatives as redox mediators or as part of catalytic systems to improve the environmental degradation processes of harmful organic substances, thereby contributing to more effective wastewater treatment solutions (Husain & Husain, 2007).

Bioactive Markers and Pharmacology

The exploration of Ethanone derivatives in pharmacology and as bioactive markers is another significant area of research. These compounds, through their diverse chemical reactivity, may serve as crucial components in developing therapeutic agents or as markers for understanding pathophysiological processes. For example, studies on compounds like 4-hydroxynonenal, which share structural features with Ethanone derivatives, provide insights into their roles as markers of oxidative stress and potential agents in disease modulation (Žarković, 2003).

Biomass Conversion and Sustainability

Ethanone derivatives are also relevant in the context of biomass conversion and the development of sustainable chemical processes. Research into the catalytic transformation of biomass-derived furfurals into valuable chemicals, such as cyclopentanones, underscores the utility of Ethanone derivatives in facilitating green chemistry approaches. These studies demonstrate the potential of Ethanone derivatives in contributing to the development of sustainable, bio-based chemical industries, furthering the advancement of environmentally friendly technologies (Dutta & Bhat, 2021).

安全和危害

The safety and hazards associated with “Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-” are not well-documented. It’s always recommended to handle chemical substances with appropriate safety measures.

未来方向

The future directions for “Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-” could involve further research into its synthesis, chemical reactions, and potential applications. However, specific future directions are not available from the current information.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or scientific literature132.

属性

IUPAC Name |

1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(12)10-5-2-9(3-6-10)4-7-11/h9,11H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNHXRJHROBAFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

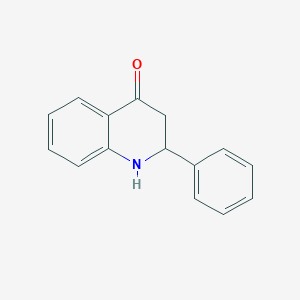

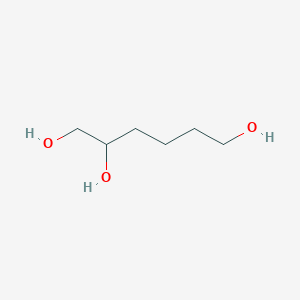

![Spiro[2.5]octan-6-one](/img/structure/B95088.png)